(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (molecular formula: C₁₅H₁₁N₃O; molecular weight: 249.27 g/mol) is a chalcone derivative featuring a benzotriazole moiety linked to a propenone chain with a thiophen-2-yl substituent . The (2E)-configuration ensures planarity of the α,β-unsaturated ketone system, facilitating π-π stacking and hydrogen-bonding interactions. Benzotriazole, a heterocyclic aromatic system with three nitrogen atoms, imparts electron-deficient properties, while the thiophene ring contributes sulfur-based electronic effects and aromaticity.
Properties
IUPAC Name |
(E)-1-(benzotriazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS/c17-13(8-7-10-4-3-9-18-10)16-12-6-2-1-5-11(12)14-15-16/h1-9H/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJROQMJQMSQNA-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)/C=C/C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 1H-1,2,3-benzotriazole with a thiophene-containing aldehyde under basic conditions. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and solvents such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the propenone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenone linkage to a saturated propyl chain.
Substitution: The benzotriazole and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical methods.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of compounds similar to (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the benzotriazole moiety is believed to enhance the compound's ability to penetrate bacterial membranes.
Antitumor Activity
Benzotriazole derivatives have also been investigated for their antitumor properties. In vitro studies demonstrated that certain derivatives inhibit cancer cell proliferation by inducing apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Materials Science Applications
UV Absorption and Stabilization
The compound's ability to absorb ultraviolet (UV) light makes it a candidate for use as a UV stabilizer in plastics and coatings. Benzotriazoles are known for their effectiveness in preventing photodegradation of materials exposed to sunlight, thereby extending their lifespan . This property is particularly valuable in industries where materials are subjected to outdoor conditions.
Corrosion Inhibition
Benzotriazole derivatives are also employed as corrosion inhibitors in metal protection. They form a protective layer on metal surfaces, preventing oxidation and corrosion. Studies have shown that these compounds can significantly reduce corrosion rates in various environments .
Agricultural Chemistry Applications
Pesticidal Activity
Research has indicated that this compound may exhibit pesticidal properties. Compounds with similar structures have been found to possess herbicidal and insecticidal activities, making them potential candidates for developing new agricultural chemicals . The mechanism often involves disrupting metabolic processes in pests or inhibiting plant growth.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Medicinal Chemistry | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) reported. |
| Investigation of Antitumor Properties | Medicinal Chemistry | Induced apoptosis in cancer cell lines with IC50 values indicating potential for further development. |
| Research on UV Stabilization | Materials Science | Confirmed significant absorption of UV light, enhancing durability of polymer materials. |
| Corrosion Inhibition Studies | Materials Science | Showed reduced corrosion rates in metal samples treated with benzotriazole derivatives. |
| Pesticidal Efficacy Trials | Agricultural Chemistry | Exhibited herbicidal effects on specific weed species with effective concentrations identified. |
Mechanism of Action
The mechanism of action of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves interactions with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can act as a ligand, binding to metal ions or proteins, while the thiophene ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Core Structural Variations
The compound’s uniqueness lies in its benzotriazole-thiophene-propenone architecture. Comparisons with structurally analogous chalcones and heterocyclic derivatives are summarized below:
Key Observations
Benzotriazole vs. Benzimidazole: The benzotriazole group in the target compound differs from benzimidazole (as in ) by replacing one NH group with a nitrogen atom.
Thiophene vs. Phenyl Substituents : Thiophene-containing analogs (e.g., ) exhibit distinct electronic profiles compared to phenyl-substituted chalcones (e.g., ). The sulfur atom in thiophene may improve membrane permeability or metal-binding capacity .
Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in ) increase electrophilicity, enhancing reactivity with nucleophilic residues in proteins. Electron-donating groups (e.g., OCH₃ in ) improve solubility but may reduce target affinity.
Anticancer Potential
The benzotriazole-thiophene combination may inhibit kinases or tubulin polymerization, akin to benzimidazole derivatives .
Antimicrobial and Antioxidant Activity
Thiophene-containing chalcones (e.g., ) demonstrate moderate antimicrobial activity. The benzotriazole moiety, known for antifungal properties in agrochemicals, could synergize with thiophene to enhance this effect . Antioxidant activity is less likely due to the absence of hydroxyl groups, contrasting with compounds like (2E)-3-(4-hydroxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (IC₅₀ = 10 µM) .
Physicochemical Properties
Solubility and Lipophilicity
Stability
The α,β-unsaturated ketone is prone to nucleophilic attack, but benzotriazole’s electron-withdrawing nature stabilizes the system, reducing degradation .
Biological Activity
The compound (2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a derivative of benzotriazole, a class of heterocyclic compounds known for their diverse biological activities. This article aims to summarize the biological activities associated with this compound, including its antimicrobial, antitumor, and antifungal properties, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzotriazole moiety linked to a thiophene ring, which may enhance its biological activity through various mechanisms.
Antimicrobial Activity
Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzotriazole framework exhibit significant activity against a range of bacterial strains.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 - 25 |
| Other Benzotriazole Derivatives | Escherichia coli | 25 - 50 |
| Other Benzotriazole Derivatives | Bacillus subtilis | 15 - 30 |
Studies have shown that certain derivatives demonstrate comparable efficacy to standard antibiotics, such as nitrofurantoin against methicillin-resistant strains of Staphylococcus aureus .
Antifungal Activity
The antifungal potential of benzotriazole derivatives is notable, especially against Candida albicans and Aspergillus niger. For instance, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL against these fungi.
| Compound | Target Fungi | MIC (μg/mL) |
|---|---|---|
| This compound | Candida albicans | 6.25 - 12.5 |
| Other Benzotriazole Derivatives | Aspergillus niger | 12.5 - 25 |
The introduction of halogen substituents has been shown to enhance antifungal activity significantly .
Antitumor Activity
Research has also explored the cytotoxic effects of benzotriazole derivatives on various cancer cell lines. The compound has demonstrated promising results in inhibiting tumor cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 - 20 |
| A549 (Lung Cancer) | 15 - 30 |
| SW480 (Colon Cancer) | 20 - 40 |
In vitro studies indicate that the compound exhibits dose-dependent cytotoxicity against these cell lines, suggesting its potential as an antitumor agent .
Structure–Activity Relationship (SAR)
The biological activity of benzotriazole derivatives can often be correlated with their structural features. Modifications such as the introduction of electron-withdrawing groups or varying alkyl chain lengths can significantly influence their potency.
Key Findings in SAR Studies:
- Electron-Withdrawing Groups: Increase antimicrobial and antifungal activity.
- Hydrophobic Substituents: Enhance interaction with biological membranes.
These insights can guide future modifications to improve efficacy and selectivity .
Case Studies
Several studies have documented the biological efficacy of benzotriazole derivatives:
- Antimicrobial Study: A series of benzotriazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones comparable to conventional antibiotics .
- Antifungal Study: A study assessed the antifungal activity of various substituted benzotriazoles against clinical isolates of Candida. The results indicated that modifications at specific positions on the benzotriazole ring led to enhanced activity .
- Antitumor Study: In vitro testing revealed that certain derivatives exhibited IC50 values in the micromolar range against multiple cancer cell lines, indicating potential for further development as anticancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
